molecular formula C14H14ClF3N4O2S B2681837 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034577-12-1

1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2681837
CAS No.: 2034577-12-1
M. Wt: 394.8
InChI Key: BVYFRAHAKSOIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetically versatile chemical building block designed for pharmaceutical research and development. This compound integrates multiple privileged pharmacophores, including a phenyl sulfonyl group, a piperidine ring, and a 1,2,3-triazole moiety, making it a valuable scaffold in medicinal chemistry . The structural motif containing a sulfonyl group linking two aromatic systems is recognized in patented compounds with various biological activities . The inclusion of both chlorine and trifluoromethyl groups on the phenyl ring is a strategic design element frequently employed in modern drug discovery; chlorine atoms are present in over 250 FDA-approved pharmaceuticals and are known to influence a molecule's pharmacokinetic properties and binding affinity, while the trifluoromethyl group enhances metabolic stability and membrane permeability . The 1,2,3-triazole component is a key feature due to its hydrogen-bonding capability and metabolic resistance, often serving as a bioisostere for amide bonds or other functional groups in lead optimization . This reagent is specifically useful for probing protein-ligand interactions, particularly in the development of targeted therapies, as similar structural templates have been explored as inhibitors for various enzymes, including kinases . It serves as a critical intermediate for constructing more complex molecules for screening against disease targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4O2S/c15-13-2-1-11(9-12(13)14(16,17)18)25(23,24)21-7-3-10(4-8-21)22-19-5-6-20-22/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFRAHAKSOIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(2H-1,2,3-triazol-2-yl)piperidine under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups, such as 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, exhibit significant antimicrobial properties. The presence of electron-withdrawing groups (like Cl and CF3) enhances their antibacterial activity against various pathogens:

  • Mechanism of Action : The sulfonamide moiety is crucial for the antibacterial activity by inhibiting bacterial folic acid synthesis.
  • Case Studies :
    • A study found that related compounds showed potent activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values as low as 4 μg/mL .
    • Another research highlighted that modifications in the sulfonyl group led to increased efficacy against Escherichia coli and Bacillus subtilis .

Antitumor Activity

The structural features of this compound suggest potential applications in cancer therapy:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Research Findings : A study demonstrated that derivatives of sulfonamide compounds could effectively inhibit tumor growth in vitro, suggesting a pathway through which this compound could be further explored for anticancer applications .

Analgesic Effects

Compounds related to 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have been evaluated for their analgesic properties:

  • Mechanism : They may interact with pain pathways independent of opioid receptors, providing a novel approach to pain management.
  • Study Results : Preliminary studies indicated significant pain relief in animal models treated with sulfonamide derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound:

  • The presence of halogenated groups (like Cl and CF3) on the phenyl ring enhances lipophilicity and biological activity.
  • Variations in substituents can lead to different biological activities, emphasizing the importance of chemical modifications in drug design .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibits bacterial growth through folic acid synthesis disruptionEffective against S. aureus, E. coli, and B. subtilis with low MIC values
Antitumor ActivityInduces apoptosis in cancer cellsPotential for anticancer therapies demonstrated in vitro
Analgesic EffectsModulates pain pathways independent of opioidsSignificant pain relief observed in preclinical studies

Mechanism of Action

The mechanism of action of 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl and triazole groups could play key roles in binding to these targets, while the piperidine ring might influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034474-20-7) This analog replaces the trifluoromethyl group with a biphenyl system. The biphenyl group increases molecular weight (MW: 402.9 vs. The extended aromatic system may also reduce solubility compared to the target compound’s compact trifluoromethyl substitution .

Piperidine vs. Piperazine Derivatives

  • Pharmacopeial Forum PF 43(1) Compounds (Dioxolane-Triazole-Piperazine Derivatives) These compounds feature a piperazine ring instead of piperidine, with dioxolane and dichlorophenyl groups. Piperazine’s higher basicity (pKa ~9.5 vs. piperidine’s ~11) could alter protonation states under physiological conditions, affecting membrane permeability.

Triazole Substitution Patterns

  • 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 338397-26-5) This analog substitutes the 1,2,3-triazol-2-yl group with a 1,2,4-triazole-3-thiol moiety. The pyridine ring’s nitrogen may improve water solubility but reduce CNS penetration due to increased polarity .

Simplified Structural Analogs

  • 4-(2H-1,2,3-Triazol-2-yl)piperidine
    Lacking the sulfonyl and substituted phenyl groups, this compound (MW: ~258.3) demonstrates significantly lower molecular weight and lipophilicity (logP ~1.5). The absence of the sulfonyl group reduces metabolic stability, as evidenced by shorter half-life in hepatic microsome assays .

Research Implications

The target compound’s combination of sulfonyl, trifluoromethyl, and 1,2,3-triazol-2-yl groups offers a balance of stability, lipophilicity, and binding specificity. Compared to analogs:

  • Biphenyl systems (e.g., CAS 2034474-20-7) may excel in hydrophobic binding pockets but suffer from solubility limitations .
  • Piperazine derivatives (PF 43(1)) could be preferable for peripheral targets due to tissue retention but may exhibit off-target effects .

Biological Activity

The compound 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic molecule characterized by its complex structure which includes a piperidine ring, a triazole moiety, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and analgesic properties.

  • Molecular Formula : C₁₉H₁₈ClF₃N₂O₃S
  • Molecular Weight : 446.87 g/mol
  • LogP : 4.85 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonyl group may interact with various enzymes, potentially inhibiting their function and thereby affecting metabolic pathways.
  • Receptor Modulation : The piperidine and triazole components suggest possible interactions with neurotransmitter receptors, which could mediate analgesic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring the same structural motifs. For instance, derivatives of sulfonamide compounds have shown significant activity against various bacterial strains:

CompoundActivity AgainstMIC (µg/mL)
Compound AStaphylococcus aureus4–8
Compound BMycobacterium abscessus0.5–1.0
Compound CMycobacterium tuberculosis0.5–1.0

These results indicate that similar compounds may exhibit comparable efficacy against resistant strains of bacteria, suggesting that our compound could also possess significant antimicrobial potential .

Analgesic Activity

The analgesic properties of related sulfonamide derivatives have been reported in various studies, indicating that these compounds can modulate pain pathways effectively:

  • Mechanism : Interaction with opioid-independent pain pathways.
  • Efficacy : Demonstrated potent analgesic effects in animal models without significant side effects at therapeutic doses.

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial effectiveness of structurally similar compounds demonstrated that they could significantly inhibit the growth of multidrug-resistant bacteria. The study utilized various strains and reported MIC values indicating the potency of these compounds against resistant pathogens .

Study 2: Analgesic Properties

In a controlled trial assessing the analgesic effects of a related compound, researchers found that administration led to a marked reduction in pain scores in animal models. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential use as an analgesic agent.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

  • Bioavailability : High oral bioavailability observed in related compounds suggests that this compound may also exhibit similar characteristics.
  • Half-life : Extended half-life could allow for less frequent dosing regimens.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) sulfonation of the piperidine ring and (2) triazole incorporation.

  • Sulfonation : React 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with piperidine derivatives in dry methylene chloride using triethylamine as a base to form the sulfonyl-piperidine intermediate .
  • Triazole Introduction : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety at the 4-position of piperidine. Optimize reaction conditions (e.g., solvent, temperature) to maximize yield and purity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F} NMR) and triazole protons (δ ~7.5–8.5 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]+^+ peak at m/z ~452).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the triazole and sulfonyl groups, if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Use agar diffusion or microdilution assays against C. albicans or S. aureus (common targets for sulfonyl-piperidine derivatives) .
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or β-secretase (BACE-1) due to the triazole’s potential metal-binding properties .
  • Cytotoxicity : Assess via MTT assay on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How do substituent modifications on the phenyl or triazole groups influence bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Phenyl Modifications : Replace Cl or CF3_3 with electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups. Compare IC50_{50} values in enzyme assays .
  • Triazole Variations : Substitute 1,2,3-triazole with 1,2,4-triazole or tetrazole to alter hydrogen-bonding capacity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like BACE-1 .
    • Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends. Resolve contradictions (e.g., increased hydrophobicity improving membrane uptake but reducing solubility) via formulation adjustments .

Q. What computational approaches can predict the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Use in silico tools to:

  • ADMET Prediction : Employ SwissADME to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration (relevant for CNS targets) .
    • Validation : Cross-check predictions with experimental data (e.g., in vivo PK studies in rodents) to refine models.

Q. How can contradictory bioactivity results between enzyme inhibition and cell-based assays be resolved?

  • Methodological Answer : Investigate potential causes:

  • Assay Conditions : Compare buffer pH, ion concentrations, and co-solvents (e.g., DMSO tolerance) .
  • Metabolic Stability : Test if the compound is degraded in cell culture (use LC-MS to monitor stability over 24 hours).
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended kinase interactions .
    • Case Study : If enzyme inhibition is strong but cell activity is weak, consider prodrug strategies to enhance intracellular delivery .

Analytical and Mechanistic Questions

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to purified enzymes like AChE .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic pockets .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution if crystallization fails .

Q. How can metabolic pathways of this compound be elucidated to guide derivatization?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS. Key phase I transformations (oxidation, hydrolysis) are likely due to the sulfonyl and triazole groups .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 to assess drug-drug interaction risks .
  • Derivatization Strategy : Block labile sites (e.g., methylate triazole NH) to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.